Lasioglossin LL-I
Description
Properties
bioactivity |
Gram+ & Gram-, Cancer cells |
|---|---|
sequence |
VNWKKVLGKIIKVAK |
Origin of Product |
United States |
Isolation and Advanced Purification Methodologies for Lasioglossin Ll I
Methodologies for Extraction from Biological Sources
The primary biological source of Lasioglossin LL-I is the venom of the eusocial bee Lasioglossum laticeps. researchgate.netnih.gov The extraction of venom from these small insects is a delicate process that necessitates specialized techniques to ensure a high-quality yield without harming the bees.
A prevalent and humane method for venom collection is electrical stimulation . korunaturals.comtandfonline.com This technique involves placing a collection device, typically a glass sheet with a grid of wires, at the entrance of the beehive. korunaturals.combeevee-collector.com A mild electrical current is passed through the grid, which stimulates the bees to sting the surface and release their venom. korunaturals.comtandfonline.com The venom is deposited on the glass sheet, where it dries and can be subsequently scraped off for processing. beevee-collector.com This method has the significant advantage of not killing the bees, as their stingers are not lost in the process. tandfonline.com
Once collected, the crude venom, a complex mixture of peptides, enzymes, and other biomolecules, is dissolved in a suitable buffer to prepare it for the subsequent purification steps. Early collection methods involved the surgical removal of the venom gland or manually squeezing individual bees, but these have been largely superseded by the more efficient and non-lethal electrical stimulation technique. fao.org
High-Resolution Chromatographic Techniques for this compound Enrichment
Following extraction, the crude venom extract undergoes a series of purification steps to isolate and enrich this compound. High-resolution chromatographic techniques are indispensable for achieving the high degree of purity required for scientific investigation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the principal technique employed for the purification of Lasioglossin peptides. altabioscience.com This method separates molecules based on their hydrophobicity. The crude venom extract is loaded onto a C18 column, and the peptides are eluted using a gradient of an organic solvent, such as acetonitrile, in water, typically with an ion-pairing agent like trifluoroacetic acid (TFA).
A study detailing the purification of Lasioglossins from Lasioglossum laticeps venom extract utilized a specific elution gradient for RP-HPLC. The separation was achieved using a gradient of 5–70% acetonitrile in water with 0.1% TFA over 60 minutes at a flow rate of 1 mL/min. This method successfully resolved the different Lasioglossin peptides, including LL-I.
While RP-HPLC is highly effective, other high-resolution chromatographic techniques can be used as alternative or complementary steps for enrichment:
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Given that this compound is a cationic peptide, cation-exchange chromatography could be a valuable step to separate it from neutral or anionic components in the venom. waters.com
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. While venom peptides often have similar molecular weights, SEC can be useful for removing larger proteins or smaller non-peptidic impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to RP-HPLC that is particularly useful for the separation of polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. mdpi.com
The choice and sequence of these chromatographic steps are crucial for obtaining this compound with high purity.
Orthogonal Approaches for Purity Assessment in this compound Samples
Ensuring the purity of a this compound sample is paramount for accurate biological and functional studies. Relying on a single analytical method can be misleading, as co-eluting impurities may go undetected. Therefore, employing orthogonal methods, which are based on different separation principles, is essential for a comprehensive purity assessment. alphalyse.com
High-Performance Liquid Chromatography (HPLC) is the standard method for determining peptide purity. bachem.com The purity is typically assessed by UV detection at a wavelength of 210-220 nm, where the peptide bond absorbs light. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. bachem.com
To complement HPLC analysis, the following orthogonal techniques are highly valuable:
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the identity and assessing the purity of peptides. mtoz-biolabs.com It provides a highly accurate measurement of the molecular weight of the target peptide. The presence of unexpected masses can indicate impurities. proteogenix.science Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of HPLC with the detection specificity of MS, allowing for the identification of impurities that may co-elute with the main peak in a standard HPLC run. biosynth.com
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. mtoz-biolabs.com This separation principle is fundamentally different from that of HPLC, making it an excellent orthogonal technique. nih.govspringernature.com CE can often resolve impurities that are not separated by RP-HPLC. mtoz-biolabs.com
Amino Acid Analysis (AAA): This technique determines the amino acid composition of the peptide sample. altabioscience.com The peptide is hydrolyzed into its constituent amino acids, which are then quantified. The experimental amino acid ratios are compared to the theoretical ratios based on the known sequence of this compound. Significant deviations can indicate the presence of peptide-related impurities or an incorrect sequence. bachem.com AAA is also used to determine the net peptide content, which is the percentage of peptide material in the lyophilized powder, accounting for water and counter-ions. altabioscience.com
By combining these orthogonal methods, a comprehensive and reliable assessment of the purity of this compound samples can be achieved, ensuring the validity of subsequent research findings.
Structural Elucidation and Conformational Analysis of Lasioglossin Ll I
Primary Sequence Determination of Lasioglossin LL-I
The primary structure of this compound, a novel antimicrobial peptide isolated from the venom of the eusocial bee Lasioglossum laticeps, was determined through a combination of Edman degradation and mass spectrometry. iiitd.edu.inrapidnovor.comnautilus.bio The established amino acid sequence is H-Val-Asn-Trp-Lys-Lys-Val-Leu-Gly-Lys-Ile-Ile-Lys-Val-Ala-Lys-NH2. iiitd.edu.inresearchgate.net
Initial purification of the venom extract was achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). iiitd.edu.in Subsequent analysis of the purified peptide involved two key techniques. Edman degradation, a method that sequentially removes amino acids from the N-terminus of a peptide, was employed to determine the N-terminal amino acid sequence. iiitd.edu.inrapidnovor.comomizzur.com This process involves coupling the N-terminal amino group with phenyl isothiocyanate, followed by cleavage and identification of the resulting amino acid derivative. rapidnovor.comomizzur.com
In parallel, tandem mass spectrometry (ESI-QTOF MS) was utilized to obtain the complete peptide sequence. iiitd.edu.inresearchgate.net This technique provided fragmentation data, specifically the b-ion and y-ion series, which allowed for the deduction of the amino acid sequence. The sequence predicted by mass spectrometry was in agreement with the results obtained from Edman degradation, confirming the primary structure of this compound. iiitd.edu.in The C-terminal lysine (B10760008) was found to be amidated, a common post-translational modification in antimicrobial peptides that is often crucial for their full biological activity. uniprot.orguniprot.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | VNWKKVLGKIIKVAK-NH2 |
| Molecular Formula | C82H141N23O16 |
| Molecular Weight | 1724.16 g/mol |
| Length | 15 amino acids |
| UniProt ID | C0HK42 |
This table summarizes the key physicochemical properties of this compound.
Advanced Spectroscopic Techniques for this compound Secondary Structure Elucidation
Circular Dichroism (CD) Spectroscopy for Alpha-Helical Content
Circular dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides in different environments. photophysics.comcureffi.org For this compound and its analogs, CD spectra have consistently indicated a propensity to adopt an α-helical conformation, particularly in membrane-mimicking environments. iiitd.edu.inresearchgate.netunina.it
In aqueous solutions, Lasioglossin peptides typically exhibit a random coil conformation, characterized by a strong negative band around 200 nm. unina.itresearchgate.net However, in the presence of membrane mimetics such as trifluoroethanol (TFE) and sodium dodecyl sulfate (B86663) (SDS) micelles, a significant conformational change is observed. iiitd.edu.inresearchgate.net The CD spectra in these environments show characteristic features of an α-helix: negative bands near 208 and 222 nm and a positive band around 190-195 nm. iiitd.edu.inphotophysics.comcureffi.org This indicates a high degree of α-helical content upon interaction with hydrophobic or membrane-like surroundings. iiitd.edu.inresearchgate.net
Studies on Lasioglossin III, a closely related peptide, have provided quantitative insights into this conformational transition. In a buffer solution, Lasioglossin III was found to have approximately 15% α-helical content. unina.itresearchgate.net This increased to 20% in the presence of zwitterionic POPC vesicles and dramatically to 89% in the presence of anionic POPC/POPG vesicles, which mimic bacterial membranes. unina.itresearchgate.netnih.gov This demonstrates that the interaction with negatively charged lipid surfaces is a strong driver for the induction of an α-helical structure in these peptides. unina.itnih.gov
Table 2: Secondary Structure Content of Lasioglossin-III in Different Environments (Determined by CD Spectroscopy)
| Environment | α-Helix (%) | β-Turn (%) | Random Coil (%) |
| Buffer | 15 | 23 | 62 |
| +POPC | 20 | 29 | 51 |
| +POPC/POPG | 89 | 11 | 0 |
Data from a study on Lasioglossin-III, a close analog of LL-I, illustrates the significant increase in α-helical content in membrane-mimicking environments. unina.itresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the three-dimensional structure and conformation of peptides in solution. glycoforum.gr.jp For this compound and its analogs, NMR studies, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), have been instrumental in elucidating their solution structures. iiitd.edu.incolumbia.eduillinois.edujeol.com
In a membrane-mimicking environment of trifluoroethanol/water, NMR analysis confirmed that lasioglossins adopt a curved α-helical conformation. iiitd.edu.inresearchgate.net This structure is characterized by a distinct amphipathic nature, with a concave hydrophobic side and a convex hydrophilic side. iiitd.edu.inresearchgate.net The resonance assignments for the protons in the peptides were achieved using a standard sequential assignment strategy involving 2D COSY, TOCSY, and NOESY experiments. iiitd.edu.in
Further structural details are derived from various NMR parameters:
Nuclear Overhauser Effects (NOEs): The presence of specific NOEs, which arise from the spatial proximity of protons (typically within 5 Å), helps to define the peptide's fold. iiitd.edu.incolumbia.edu
Coupling Constants (³JNH,αH): These values are related to the dihedral angles of the peptide backbone and provide information about the secondary structure. iiitd.edu.in
Chemical Shift Index (CSI): The deviation of α-proton chemical shifts from random coil values is a reliable indicator of secondary structure elements. iiitd.edu.in
Temperature Coefficients of NH Protons: These coefficients indicate the involvement of amide protons in hydrogen bonding, which is characteristic of stable secondary structures like α-helices. iiitd.edu.in
These NMR-derived constraints are then used as input for computational modeling to generate a detailed three-dimensional structure of the peptide. iiitd.edu.in For the related peptide Lasioglossin II, the 3D structure in the presence of dodecylphosphocholine (B1670865) (DPC) micelles was determined, revealing an amphipathic structure that allows for deep penetration into the interfacial region of membranes. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy Applications
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for studying the secondary structure of proteins and peptides by analyzing the vibrational modes of the peptide backbone, particularly the amide I band (1600–1700 cm⁻¹), which is sensitive to the peptide's conformation. azolifesciences.comthermofisher.comniom.no
While specific FTIR data for this compound is not extensively reported in the provided context, the principles of the technique are broadly applicable. The position of the amide I band maximum can distinguish between different secondary structures: α-helices typically show a peak around 1650-1658 cm⁻¹, β-sheets around 1620-1640 cm⁻¹, and random coils around 1640-1650 cm⁻¹.
In studies of other antimicrobial peptides, FTIR has been used to confirm the conformational changes observed with CD spectroscopy. For example, the interaction of peptides with lipid bilayers can be monitored by observing shifts in the amide I band, indicating a transition from a disordered state to a more ordered, often helical, structure upon membrane binding. Attenuated Total Reflection (ATR)-FTIR is particularly useful for studying peptides interacting with surfaces, such as lipid films or immobilized systems. azolifesciences.comresearchgate.net This technique could be applied to this compound to further characterize its secondary structure upon interaction with model membranes.
Molecular Modeling and Computational Approaches for this compound Three-Dimensional Structure
Molecular modeling and computational chemistry are essential tools for refining and visualizing the three-dimensional (3D) structures of peptides based on experimental data. stanford.educambridgemedchemconsulting.com For this compound and its analogs, these approaches have been used to integrate data from NMR spectroscopy and predict their interaction with membranes. iiitd.edu.inresearchgate.netresearchgate.net
The process typically begins with the generation of an initial 3D model, which is then refined using molecular dynamics (MD) simulations. researchgate.net These simulations use force fields to calculate the potential energy of the system and predict the peptide's conformational dynamics over time. The experimental constraints obtained from NMR, such as inter-proton distances from NOE data, are incorporated to guide the simulation towards a realistic structure. iiitd.edu.in
For the Lasioglossin peptides, molecular modeling has confirmed the curved α-helical structure suggested by NMR. iiitd.edu.inresearchgate.net These models clearly show the amphipathic nature of the helix, with hydrophobic residues (like Val, Trp, Leu, Ile) clustered on one face and hydrophilic, positively charged residues (Lys) on the other. This arrangement is crucial for the peptide's ability to interact with and disrupt microbial membranes. iiitd.edu.innih.gov
Molecular modeling of Lasioglossin III has also suggested the possibility of a bifurcated hydrogen bond between the C-terminal amide group and the Ile11 oxygen atom, which may contribute to the stability of the structure. researchgate.net Furthermore, computational approaches are used to predict properties such as lipid-binding potential and to simulate the peptide's penetration into and interaction with model bacterial membranes. researchgate.netbohrium.com
Investigating Conformational Dynamics of this compound in Different Environments
The biological activity of this compound is intrinsically linked to its ability to adopt different conformations in various environments. Spectroscopic techniques have been pivotal in understanding these conformational dynamics.
In Aqueous Solution: In a simple aqueous or buffer environment, Lasioglossin peptides are largely unstructured, existing in a predominantly random coil state. unina.itnih.gov This is typical for many antimicrobial peptides, which are disordered in solution and fold upon encountering their target membrane.
In Membrane-Mimicking Environments: The presence of membrane mimetics like TFE, SDS micelles, or lipid vesicles induces a significant conformational transition to an α-helical structure. iiitd.edu.inresearchgate.netnih.gov
Trifluoroethanol (TFE): TFE is a solvent that promotes the formation of intramolecular hydrogen bonds, thus favoring helical structures. CD and NMR studies in TFE/water mixtures have been crucial in establishing the α-helical nature of this compound. iiitd.edu.inresearchgate.net
Sodium Dodecyl Sulfate (SDS) Micelles: SDS micelles provide a negatively charged surface and a hydrophobic core, mimicking the environment of a bacterial membrane. CD spectroscopy has shown a high degree of α-helix formation for lasioglossins in the presence of SDS. iiitd.edu.inresearchgate.net
Lipid Vesicles: Studies with Lasioglossin III have shown that the peptide's folding is highly dependent on the lipid composition of the vesicles. While a modest increase in helicity is observed with neutral POPC vesicles, a dramatic shift to a highly helical structure occurs with negatively charged POPC/POPG vesicles. unina.itnih.gov This highlights the importance of electrostatic interactions in the initial binding and subsequent folding of the peptide on the bacterial membrane surface.
Molecular dynamics simulations further complement these experimental findings by providing a dynamic picture of the peptide's behavior at the membrane interface, showing how it penetrates and orients itself within the lipid bilayer. researchgate.net This conformational flexibility is a key feature of this compound, allowing it to transition from an inactive, unfolded state in solution to an active, helical conformation at the site of action. nih.gov
Biosynthesis and Biological Production of Lasioglossin Ll I
Identification of Biosynthetic Pathways in Source Organisms
Lasioglossin peptides are key components of the venom of the eusocial bee Lasioglossum laticeps. nih.gov Like most venom peptides, it is presumed that Lasioglossin LL-I is synthesized ribosomally within the venom gland. This process typically involves the transcription of a specific gene into messenger RNA (mRNA), followed by the translation of this mRNA into a larger precursor protein. This precursor protein would then undergo a series of post-translational modifications, including proteolytic cleavage, to yield the mature, active this compound peptide. The final peptide is then stored in the venom reservoir before being secreted. While this represents the general pathway for most animal venom peptides, the specific genes and precursor proteins involved in the biosynthesis of this compound within Lasioglossum laticeps have not been fully elucidated in the available scientific literature.
Enzymatic Machinery Involved in this compound Biogenesis
The biogenesis of this compound from its precursor protein is dependent on a suite of specific enzymes. The process begins with signal peptidases that cleave the N-terminal signal peptide, directing the precursor to the secretory pathway. Following this, proteases known as convertases are responsible for excising the mature peptide sequence from the proprotein. A critical final step for many bioactive peptides, including this compound, is C-terminal amidation. This modification, which neutralizes the negative charge of the C-terminal carboxyl group, is often essential for the peptide's biological activity and stability. The amidation is typically catalyzed by a two-enzyme cascade: a peptidylglycine α-hydroxylating monooxygenase (PHM) followed by a peptidyl-α-hydroxyglycine α-amidating lyase (PAL). The specific enzymes from Lasioglossum laticeps responsible for these precise modifications in this compound synthesis have yet to be isolated and characterized.
Recombinant Expression Strategies for this compound Production
Due to the challenges of isolating large quantities of Lasioglossin from its natural source, recombinant expression systems have been developed. Research has successfully demonstrated the production of the closely related Lasioglossin LL-III using an Escherichia coli host system, providing a viable strategy for producing Lasioglossin peptides. researchgate.netproquest.com
The pET-based expression system is highly suitable for producing Lasioglossin peptides in E. coli. researchgate.netproquest.com Specifically, the pET-22b(+) vector has been utilized, which is designed for periplasmic expression. researchgate.netnih.gov This vector contains a pelB signal sequence that directs the synthesized peptide to the periplasmic space, which offers several advantages, including a more oxidative environment that can facilitate proper protein folding and easier downstream purification. nih.gov To enhance the yield of soluble, active peptide, cultivation conditions are optimized. Studies on similar peptides have shown that factors such as the concentration of the inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside or IPTG) and the post-induction incubation temperature are critical variables that require optimization. nih.gov
| Vector Component | Purpose | Host System |
| pET-22b(+) | Expression vector | E. coli BL21 (DE3) |
| pelB Signal Sequence | Directs peptide to periplasm | E. coli BL21 (DE3) |
| T7 Promoter | Strong, inducible promoter | E. coli BL21 (DE3) |
| C-terminal His-tag | Facilitates affinity purification | E. coli BL21 (DE3) |
Synthesizing Lasioglossin in the periplasm of E. coli helps to mitigate the peptide's potential toxicity to the host cell and simplifies the initial purification steps. researchgate.netproquest.com The oxidative environment of the periplasm is more conducive to the formation of stable structures compared to the reducing environment of the cytoplasm. nih.govnih.gov Following expression, the cells are harvested, and the periplasmic contents are selectively extracted. Purification of the recombinant peptide is efficiently achieved using affinity chromatography. researchgate.netproquest.com The inclusion of a C-terminal polyhistidine (His-tag) in the vector design allows the peptide to bind with high affinity to a nickel-nitrilotriacetic acid (Ni-NTA) resin, enabling its separation from the majority of host cell proteins. researchgate.netproquest.com A study on recombinant Lasioglossin LL-III reported an average yield of 0.7 g/L using this expression and purification strategy. researchgate.net
A key aspect of developing a recombinant production system is ensuring the biological activity of the resulting peptide is comparable to its native counterpart. Native Lasioglossins (I, II, and III) demonstrate potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. iiitd.edu.in However, studies comparing chemically synthesized Lasioglossin LL-III (which mimics the native peptide) with recombinant Lasioglossin LL-III found that the antimicrobial effect of the chemically synthesized version was higher against E. coli and Staphylococcus aureus. researchgate.net This suggests that subtle differences in folding, post-translational modifications (or lack thereof in the recombinant system), or purity may influence the peptide's ultimate biological potency. While recombinant production offers a cost-effective and scalable method, these potential differences in activity must be considered. researchgate.net
| Property | Native Lasioglossin | Recombinant Lasioglossin |
| Source | Venom of Lasioglossum laticeps | E. coli expression system |
| Production | Natural biosynthetic pathways | Recombinant DNA technology |
| Post-translational Modifications | C-terminal amidation present | Typically absent |
| Antimicrobial Activity | High potency reported iiitd.edu.in | Potent, but may be lower than native/synthesized form researchgate.net |
| Yield | Very low, difficult to isolate | Scalable, with yields around 0.7 g/L reported for LL-III researchgate.net |
Mechanism of Action of Lasioglossin Ll I at the Molecular and Cellular Level
Intracellular Molecular Targets of Lasioglossin LL-I
The ability of this compound to translocate across the cell membrane and interact with intracellular components has not been specifically documented. For other members of the lasioglossin family, an intracellular mode of action has been suggested based on their ability to permeabilize membranes without causing complete disruption. nih.govnih.gov
There are no direct studies demonstrating the binding of this compound to nucleic acids. However, research on the related peptides, Lasioglossin LL-II and LL-III, has shown their ability to interact with plasmid DNA. nih.govnih.gov Gel retardation assays and fluorescence quenching experiments have provided evidence for this interaction, suggesting that DNA could be a potential intracellular target for these peptides. nih.govnih.gov
Specific information regarding the interaction of this compound with intracellular enzymes such as ATP synthase is not available. ATP synthase, located on the plasma membrane of bacteria and the inner mitochondrial membrane of eukaryotes, has been identified as a potential target for various other antimicrobial peptides. nih.gov The inhibition of ATP synthase activity by certain cationic α-helical peptides has been observed. nih.gov
Cellular Responses to this compound Exposure (In Vitro Studies)
This compound is a cationic antimicrobial peptide originally isolated from the venom of the eusocial bee Lasioglossum laticeps. nih.gov As a member of the lasioglossin family, which includes the structurally similar peptides Lasioglossin LL-II and LL-III, its mechanism of action is primarily associated with its ability to interact with and disrupt cellular membranes. nih.goviiitd.edu.in In vitro studies have focused on characterizing its effects on the viability and proliferation of various cell types.
Effects on Cell Viability and Proliferation (e.g., bacterial, fungal, specific cancer cell lines)
Research has demonstrated that this compound possesses potent, broad-spectrum activity that reduces the viability of both bacterial and cancerous cells. nih.govresearchgate.net
Bacterial Cells
This compound exhibits strong antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. nih.gov A key study established its minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a bacterium. The peptide showed comparably high potency against the tested bacterial strains, similar to its analogues LL-II and LL-III. iiitd.edu.in For instance, the Gram-negative bacterium Pseudomonas aeruginosa was found to be the most resistant among the tested species to the effects of the lasioglossin peptides. iiitd.edu.in While all three peptides demonstrated high activity, Lasioglossin LL-III was noted to be slightly more effective against Staphylococcus aureus than LL-I and LL-II. iiitd.edu.in All three native lasioglossins displayed this potent antimicrobial activity with negligible hemolytic activity (lysis of red blood cells) at concentrations up to 200 μM. iiitd.edu.in
| Organism | Type | This compound MIC (μM) |
|---|---|---|
| Bacillus subtilis | Gram-positive | 1.5 |
| Staphylococcus aureus | Gram-positive | 6.2 |
| Escherichia coli | Gram-negative | 6.2 |
| Pseudomonas aeruginosa | Gram-negative | 25 |
Fungal Cells
While other peptides in the lasioglossin family have been studied for their antifungal properties, specific in vitro data detailing the effects of this compound on the viability and proliferation of fungal species are not extensively covered in the available scientific literature.
Cancer Cell Lines
Initial investigations have confirmed that this compound, alongside its analogues, has the "potency to kill various cancer cells in vitro". nih.govresearchgate.net The cytotoxic activity of these cationic peptides against cancer cells is often attributed to differences in cell membrane composition. nih.gov Cancer cell membranes tend to have a higher net negative charge compared to normal mammalian cells, which facilitates electrostatic attraction with the positively charged peptide, leading to selective membrane disruption and cell death. nih.govoncotarget.com However, detailed studies specifying the IC50 values (the concentration required to inhibit the growth of 50% of cells) of this compound against a panel of specific cancer cell lines have not been detailed in the retrieved literature.
Induction of Cellular Death Pathways (e.g., apoptosis, necrosis)
The primary mechanism of cell death induced by most cationic antimicrobial peptides, including the lasioglossin family, is through the physical disruption of the cell membrane's integrity. iiitd.edu.in This process, often characterized as necrosis, involves the formation of pores or the dissolution of the lipid bilayer, leading to the leakage of essential cytoplasmic contents and rapid cell death. iiitd.edu.innih.gov
While some antimicrobial peptides are known to translocate across the cell membrane to trigger programmed cell death pathways such as apoptosis, specific studies confirming the induction of apoptosis by this compound are lacking in the current body of scientific research. nih.gov The available evidence points towards a membranolytic (membrane-disrupting) mode of action as the principal cause of cell death. researchgate.net Research on the closely related Lasioglossin LL-III suggests it can permeabilize the membrane in a non-disruptive manner and interact with intracellular targets like DNA, which could potentially initiate apoptosis. nih.gov However, it is crucial to note that these specific findings have not been experimentally verified for this compound.
Modulation of Gene Expression and Signaling Pathways
There is currently no scientific literature available from the search results that details the specific effects of this compound on the modulation of gene expression or intracellular signaling pathways. The mechanism of action for some peptides involves entering the cell and interacting with nucleic acids or other intracellular components, which can subsequently alter gene expression. nih.govmdpi.com For example, studies on Lasioglossin LL-III have shown it can bind to plasmid DNA, suggesting a potential for such interactions. nih.gov Nevertheless, research focused specifically on whether this compound alters cellular signaling or gene regulation has not been reported.
Structure Activity Relationship Sar Studies and Rational Design of Lasioglossin Ll I Analogs
Impact of Amino Acid Substitutions on Lasioglossin LL-I Activity
The primary sequence of this compound (H-Val-Asn-Trp-Lys-Lys-Val-Leu-Gly-Lys-Ile-Ile-Lys-Val-Ala-Lys-NH₂) features a central Glycine (B1666218) residue at position 8 (Gly⁸), which imparts significant conformational flexibility. nih.goviiitd.edu.in Studies on lasioglossin analogues have focused on this position to understand how substitutions affect the peptide's curved α-helical structure and its biological activity. nih.goviiitd.edu.inresearchgate.net
Replacing Gly⁸ with Alanine (Ala), a residue that favors helical structures, resulted in an analogue with slightly increased activity against most bacteria tested, except for P. aeruginosa. uniprot.org A different substitution, replacing Gly⁸ with Lysine (B10760008) (Lys), led to slightly increased activity against B. subtilis and E. coli, but reduced activity against S. aureus and P. aeruginosa. uniprot.org
In contrast, substituting Gly⁸ with Proline (Pro) was particularly detrimental. iiitd.edu.in Proline is known as a "helix breaker," and its introduction disrupts the α-helical conformation crucial for lasioglossin's activity. iiitd.edu.in This structural perturbation significantly reduces the peptide's ability to interact with bacterial membranes, leading to markedly lower antimicrobial activity. iiitd.edu.inuniprot.org These findings underscore the importance of the peptide's amphipathic α-helical structure, which is influenced by the flexibility at the central hinge region. nih.govmdpi.com The general principle in antimicrobial peptide (AMP) design is that substituting uncharged amino acids with cationic residues like lysine can increase the net positive charge, often enhancing antimicrobial activity, particularly against Gram-negative bacteria. frontiersin.org
Table 1: Effect of Amino Acid Substitutions at Position 8 of Lasioglossin Analogs This table summarizes the observed changes in antimicrobial activity upon substituting the Glycine residue at position 8.
| Original Residue | Substitution | Resulting Analogue (Example) | Impact on Antimicrobial Activity | Source |
|---|---|---|---|---|
| Glycine (Gly) | Alanine (Ala) | [Ala⁸]LL-I | Slightly increased activity against most bacteria except P. aeruginosa. | uniprot.org |
| Glycine (Gly) | Lysine (Lys) | [Lys⁸]LL-I | Slightly increased activity against B. subtilis and E. coli; reduced against S. aureus and P. aeruginosa. | uniprot.org |
| Glycine (Gly) | Proline (Pro) | [Pro⁸]LL-I (LL-I/4) | Reduced antimicrobial activity. | iiitd.edu.inuniprot.org |
Role of Truncation and Terminal Modifications on this compound Activity
Truncation studies, primarily conducted on the highly similar LL-III, have revealed the importance of the peptide's length and specific regions. The N-terminal part of the molecule was found to be particularly important for antimicrobial activity. nih.goviiitd.edu.in
An N-terminal decapeptide fragment of LL-III showed significantly decreased, though still present, antimicrobial activity. iiitd.edu.in
A C-terminal decapeptide fragment was almost completely inactive. iiitd.edu.in
Further truncation of these fragments led to completely inactive compounds. iiitd.edu.in
Similarly, a C-terminally truncated version of Lasioglossin-1 (missing three residues) was found to be only weakly cytotoxic to normal cells and had altered signaling properties. uniprot.org This highlights that the full length of the peptide is necessary for its potent antimicrobial effects.
Table 2: Impact of Truncation and Terminal Modifications on Lasioglossin Activity This table outlines the effects of modifying the C-terminus and truncating the peptide sequence, based on studies of Lasioglossin I and III.
| Peptide | Modification | Impact on Antimicrobial Activity | Source |
|---|---|---|---|
| Lasioglossin LL-III | C-terminal Deamidation | Significant drop in activity. | nih.goviiitd.edu.in |
| Lasioglossin LL-III | C-terminal Esterification | No significant effect on activity. | nih.goviiitd.edu.in |
| Lasioglossin LL-III | Truncation to N-terminal 10 residues | Significantly decreased activity. | iiitd.edu.in |
| Lasioglossin LL-III | Truncation to C-terminal 10 residues | Almost inactive. | iiitd.edu.in |
| This compound | Truncation of 3 C-terminal residues | Weakly cytotoxic with altered cell signaling effects. | uniprot.org |
Design and Synthesis of this compound Derivatives for Enhanced Activity/Specificity
The rational design of Lasioglossin derivatives aims to create new molecules with improved therapeutic profiles, such as enhanced activity against specific pathogens or reduced toxicity. nih.gov This involves applying SAR insights to make targeted chemical modifications. Strategies common in the field of AMP engineering, such as amino acid substitution, terminal modifications, and cyclization, are employed to fine-tune the peptide's physicochemical properties. nih.govfrontiersin.orgmdpi.com
One approach is the synthesis of analogs with non-proteinogenic amino acids to enhance properties like helicity, stability, and membrane affinity. frontiersin.orgmdpi.com For instance, incorporating lipophilic amino acids can increase hydrophobicity and selectivity toward microbial membranes. frontiersin.org Another advanced strategy is "peptide stapling," which involves introducing a synthetic brace to lock the peptide into its bioactive α-helical conformation. researchgate.net This can lead to enhanced activity, greater resistance to enzymatic degradation, and improved cell permeability. frontiersin.orgresearchgate.net
Computational studies have also been used to explore new specificities for Lasioglossin. An in silico study investigated Lasioglossin-1's potential to inhibit the binding of the SARS-CoV-2 spike protein to the human ACE2 receptor, suggesting that the peptide could be repurposed as a potential antiviral agent. researchgate.net Such computational screening allows for the rapid identification of promising candidates for new therapeutic applications. nih.gov
Computational Methods in this compound SAR Prediction
Computational modeling is an indispensable tool in modern peptide design, enabling the prediction of structure and function before undertaking costly and time-consuming synthesis. fmach.it For Lasioglossin, molecular modelling was used early on to confirm its curved α-helical conformation, which features a concave hydrophobic face and a convex hydrophilic face. nih.govresearchgate.net
More advanced computational methods like molecular dynamics (MD) and coarse-grained (CG) simulations are now widely used to study AMPs. bohrium.comnih.govacs.org
Molecular Dynamics (MD) simulations can predict the conformational stability of designed peptide analogs in different environments (e.g., in water or near a membrane) and provide insights into how they interact with lipid bilayers at an atomic level. nih.govresearchgate.net
Coarse-Grained (CG) simulations allow for the study of larger systems over longer timescales, making it possible to observe complex processes like peptide insertion into a membrane and pore formation. bohrium.comnih.gov
These computational approaches are crucial for a rational design cycle. They help in screening virtual libraries of peptide analogs, predicting their membrane-disrupting potential, and understanding the energetic landscapes of peptide-lipid interactions, which correlate with antimicrobial activity. nih.govacs.org Tools like AlphaFold can accurately predict the three-dimensional structure of peptides from their amino acid sequence, providing a solid foundation for further dynamic simulations and SAR studies. researchgate.net
Development of Hybrid Peptides Incorporating this compound Motifs
A promising strategy to develop novel antimicrobial agents is the creation of hybrid peptides, which combine functional domains or entire sequences from two or more different peptides to leverage their unique strengths. mdpi.combohrium.comnih.gov This approach has been applied to Lasioglossin LL-III, which has potent activity against bacteria like Acinetobacter baumannii. bohrium.comnih.gov
In one study, a hybrid peptide named LM1 was designed by fusing a truncated 11-amino acid segment of Melittin (a potent peptide from bee venom) to the C-terminus of the 15-amino acid Lasioglossin LL-III. bohrium.comnih.gov The goal was to combine the properties of both peptides to create a molecule with broad-spectrum, high antimicrobial activity. nih.gov Computational analyses, including MD and CG simulations, were used to evaluate the designed hybrid. bohrium.com The results indicated that the LM1 hybrid was structurally stable and showed significant potential to penetrate and disrupt the membranes of both S. aureus and A. baumannii. bohrium.comnih.gov
Another innovative design principle involves incorporating specific functional motifs into an AMP sequence. For example, the addition of an amino-terminal Cu(II) and Ni(II) binding (ATCUN) motif has been shown to modulate the antimicrobial and antibiofilm activity of other AMPs. acs.orggoogle.com Such metal-binding motifs can introduce new functionalities or enhance existing ones, highlighting a versatile method for creating derivatives with modified biological properties that could be applied to Lasioglossin peptides. acs.org
Chemical Synthesis and Derivatization of Lasioglossin Ll I
Solid-Phase Peptide Synthesis (SPPS) of Lasioglossin LL-I and its Analogs
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing this compound and its analogs. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. bachem.com The most prevalent approach for synthesizing this compound utilizes the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. beilstein-journals.orgnih.gov
The synthesis process begins with the C-terminal amino acid being attached to a resin. researchgate.net The peptide chain is then elongated through a series of cycles, each consisting of:
Deprotection: Removal of the Nα-Fmoc protecting group, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). researchgate.net
Activation and Coupling: The incoming Fmoc-protected amino acid's carboxyl group is activated using coupling reagents to facilitate the formation of a peptide bond with the deprotected N-terminus of the resin-bound peptide. nih.gov
Washing: Removal of excess reagents and byproducts. bachem.com
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, usually with a strong acid cocktail containing trifluoroacetic acid (TFA). beilstein-journals.org
To prevent unwanted side reactions, the reactive side chains of certain amino acids are protected with acid-labile groups. beilstein-journals.org Common protecting groups used in the synthesis of this compound and its analogs include:
| Amino Acid | Side-Chain Protecting Group |
| Lysine (B10760008) (Lys) | tert-butyloxy-carbonyl (Boc) |
| Tryptophan (Trp) | tert-butyloxy-carbonyl (Boc) |
| Arginine (Arg) | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |
| Tyrosine (Tyr) | O-tert-butyl (OtBu) |
| Cysteine (Cys) | trityl (Trt) |
| This table outlines the common side-chain protecting groups used for specific amino acids during the Fmoc/tBu-based solid-phase peptide synthesis of this compound and its analogs. researchgate.net |
The synthesis of various Lasioglossin analogs has been instrumental in understanding its structure-activity relationships. For instance, analogs have been created by substituting the central glycine (B1666218) residue with other amino acids like alanine, lysine, or proline to study the impact of the peptide's central hinge on its antimicrobial activity. iiitd.edu.in Additionally, truncated versions, with residues removed from the N- or C-terminus, have been synthesized to identify the core sequence essential for its function. iiitd.edu.in
Chemoenzymatic Synthesis Approaches for this compound
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical methods. nsf.govthieme-connect.de This approach offers a greener and more efficient alternative for producing complex peptides and their analogs. ucl.ac.uk While specific chemoenzymatic protocols for this compound are not extensively detailed in the provided context, the principles can be applied.
This strategy often involves using enzymes to catalyze specific bond formations or modifications that are challenging to achieve through purely chemical means. For example, enzymes can be used for the regio- and stereoselective introduction of functional groups. A general chemoenzymatic workflow might involve:
Enzymatic fragment condensation: Synthesizing peptide fragments using SPPS and then joining them together using enzymes like ligases.
Biocatalytic modification: Using enzymes to introduce post-translational modifications, such as hydroxylation, to the peptide backbone or side chains. nsf.gov
The development of chemoenzymatic strategies could provide access to novel this compound analogs with enhanced properties, such as improved stability or altered biological activity. researchgate.net
Strategies for Site-Specific Chemical Modifications of this compound
One common strategy involves introducing a unique, reactive amino acid, such as cysteine, at a specific position during SPPS. The sulfhydryl group of cysteine can then be selectively targeted for modification. For example, to facilitate immobilization, Lasioglossin-III was modified at its N-terminus with a cysteine residue. rsc.orgnih.gov
Other site-specific modification techniques include:
N-terminal modification: The N-terminal amino group can be specifically modified.
Lysine side-chain modification: The ε-amino group of lysine residues can be a target for modification.
Carboxyl group modification: The C-terminal carboxyl group or the side-chain carboxyl groups of aspartic and glutamic acids can be modified.
These modifications can be used to attach various molecules, such as fluorescent dyes for imaging studies, polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties, or other bioactive molecules to create multifunctional conjugates.
Methods for this compound Conjugation and Immobilization
The ability to conjugate this compound to surfaces and other molecules is critical for its application in areas like antimicrobial coatings for medical devices. rsc.orgcabidigitallibrary.org Several methods have been developed for this purpose.
A prevalent method involves the covalent immobilization of the peptide onto a surface. This often requires initial surface modification to introduce reactive groups that can form a stable covalent bond with the peptide. A multi-step process for immobilizing a cysteine-modified Lasioglossin-III onto a silicone catheter surface has been described: rsc.orgnih.gov
Surface Activation: The silicone surface is treated to introduce reactive functional groups.
Linker Attachment: A bifunctional linker, such as a polyethylene glycol (PEG) spacer, is attached to the activated surface. researchgate.net This spacer provides flexibility for the immobilized peptide to interact with bacteria. cabidigitallibrary.org
Peptide Conjugation: The cysteine-modified Lasioglossin is then coupled to the linker. rsc.org
Another approach utilizes native chemical ligation, where a peptide with an N-terminal cysteine reacts with a thioester-modified surface or molecule to form a stable amide bond. unimi.it This method allows for precise control over the orientation of the immobilized peptide. unimi.it
The effectiveness of immobilized Lasioglossin depends on several factors, including the surface density of the peptide and the length of the spacer arm, which can influence its ability to interact with and disrupt bacterial membranes. researchgate.net
| Method | Description | Key Features |
| Cysteine-Directed Immobilization | A cysteine residue is introduced into the peptide sequence, and its sulfhydryl group is used for covalent attachment to a surface. rsc.org | Site-specific; allows for controlled orientation. rsc.orgnih.gov |
| Native Chemical Ligation | An N-terminal cysteine on the peptide reacts with a thioester-functionalized surface to form a native peptide bond. unimi.it | Highly specific; forms a stable amide linkage. unimi.it |
| Amine Coupling | Utilizes the primary amines on the peptide (N-terminus and lysine side chains) to react with activated carboxyl groups on a surface. | Can result in random orientation if multiple amines are present. |
| This table summarizes key methods for the conjugation and immobilization of this compound and its analogs. |
Ecological and Evolutionary Context of Lasioglossin Ll I
Lasioglossin LL-I in Insect Venom Composition and Function
This compound is a novel antimicrobial peptide (AMP) isolated from the venom of the eusocial bee Lasioglossum laticeps nih.gov. It is a pentadecapeptide with the primary amino acid sequence H-Val-Asn-Trp-Lys-Lys-Val-Leu-Gly-Lys-Ile-Ile-Lys-Val-Ala-Lys-NH(2) nih.gov. Alongside two other structurally related peptides, Lasioglossin LL-II and Lasioglossin LL-III, it represents a new family of antimicrobial peptides found in bee venom nih.govresearchgate.net.
The venom of social insects, like that of Lasioglossum laticeps, is a complex mixture of biologically active substances, including peptides, proteins, enzymes, and biogenic amines, which primarily serves a defensive purpose for the colony aracnidotaxonomy.comnih.gov. Within this complex cocktail, peptides like this compound are significant components. Studies have shown that peptides can constitute up to 70% of the dry weight of Hymenopteran venoms researchgate.net.
Functionally, this compound exhibits potent antimicrobial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria nih.gov. This biological activity is linked to its molecular structure. Spectroscopic analyses have revealed that lasioglossins adopt a high degree of α-helical conformation, particularly in membrane-mimicking environments nih.gov. This amphipathic helical structure, with a hydrophobic and a hydrophilic side, is a common feature of many membrane-active antimicrobial peptides researchgate.netnih.gov. This conformation is believed to facilitate the peptide's interaction with and disruption of bacterial cell membranes, which is the primary mechanism of its antimicrobial action nih.gov. Research on the related Lasioglossin LL-II showed that its amphipathic structure may allow it to penetrate deeply into the interfacial region of negatively charged membranes, leading to membrane destabilization nih.gov.
A key characteristic of this compound and its related peptides is its low hemolytic activity, meaning it has a low propensity to damage red blood cells nih.gov. This selectivity for microbial cells over host cells is a critical feature for its role in the bee's defense mechanisms.
The table below details the primary structure of this compound and its sister peptides.
| Peptide Name | Primary Amino Acid Sequence |
| This compound | H-Val-Asn-Trp-Lys-Lys-Val-Leu-Gly-Lys-Ile-Ile-Lys-Val-Ala-Lys-NH(2) |
| Lasioglossin LL-II | H-Val-Asn-Trp-Lys-Lys-Ile-Leu-Gly-Lys-Ile-Ile-Lys-Val-Ala-Lys-NH(2) |
| Lasioglossin LL-III | H-Val-Asn-Trp-Lys-Lys-Ile-Leu-Gly-Lys-Ile-Ile-Lys-Val-Val-Lys-NH(2) |
Role of this compound in Host Defense Mechanisms
This compound plays a crucial role in the innate immune system of Lasioglossum laticeps, serving as a first line of defense against pathogenic microorganisms nih.gov. As an antimicrobial peptide (AMP), its primary function is to protect the bee from infections that could be introduced through injury, predation, or within the colony environment nih.gov.
The defensive mechanism of this compound is characteristic of many cationic antimicrobial peptides. It is generally accepted that these positively charged peptides target the negatively charged components of microbial cell membranes nih.gov. This interaction leads to the disruption of the membrane's structural integrity, causing leakage of cellular contents and ultimately leading to bacterial cell death nih.govresearchgate.net. The antimicrobial action is rapid and efficient. Furthermore, studies on the related peptide Lasioglossin LL-III suggest a membranolytic mode of action that remains effective even in physiological salt concentrations, highlighting its robustness as a defense molecule researchgate.net.
A significant aspect of this compound's role in host defense is its high selectivity for pathogenic cells over the host's own cells. This is evidenced by its potent antibacterial effects coupled with low hemolytic and mast cell degranulation activity nih.gov. This selectivity ensures that the bee can deploy this chemical defense without causing significant harm to itself. Research on Lasioglossin LL-III has shown that while it is highly toxic to bacteria, it has almost no toxic effects on eukaryotic cells nih.govmdpi.com. This targeted toxicity is a hallmark of an effective host defense peptide.
The table below summarizes the known biological activities of the Lasioglossin peptide family relevant to host defense.
| Biological Activity | Target Organisms/Cells | Observed Effect |
| Antimicrobial | Gram-positive and Gram-negative bacteria | Potent inhibition of growth and cell death nih.govnih.gov |
| Hemolytic | Red blood cells | Low activity, indicating host cell compatibility nih.gov |
| Mast Cell Degranulation | Mast cells | Low induction, suggesting low inflammatory side effects in the host nih.gov |
Evolutionary Analysis of Lasioglossin Gene Families
The evolutionary history of the Lasioglossin gene family is an area that requires further dedicated research. Lasioglossins have been identified as a "new family of antimicrobial peptides," and their sequences are not reported to be homologous to other AMPs in existing antimicrobial peptide databases researchgate.net. This suggests a potentially unique evolutionary origin or a high degree of divergence.
Broader genomic studies of Hymenoptera venom provide a general context for the evolution of venom peptides. Research indicates that many venom genes in bees, wasps, and ants are ancient, with origins predating the evolution of the aculeate (stinging) apparatus nih.govnih.govresearchgate.net. The primary mechanism for the evolution of these venom components appears to be single-gene co-option, with subsequent diversification driven by gene duplication nih.govresearchgate.net.
Some bee-specific venom peptides, such as melittin and apamin, are encoded in more dynamic genomic regions and exhibit taxon-restricted gene duplications, suggesting more recent or lineage-specific evolutionary events nih.govbiorxiv.org. One study has grouped lasioglossin with other melittin-like peptides found in various bee species, such as bombolittin, osmin, and melectin biorxiv.org. This grouping is based on them being short, toxic peptides, but a detailed phylogenetic analysis clarifying their precise evolutionary relationships is not yet available.
The evolution of venom in social insects is thought to be closely tied to its defensive function for the colony aracnidotaxonomy.com. In contrast, the venom of solitary wasps is often used for paralyzing prey nih.gov. The potent antimicrobial activity of this compound aligns with the defensive needs of a eusocial bee, suggesting its evolution has been shaped by the selective pressures of protecting the colony from pathogens. However, without specific genomic and phylogenetic data for the Lasioglossin gene family, its precise origin, and the evolutionary steps leading to its diversification remain speculative.
This compound as a Chemical Ecology Signaling Molecule
The role of this compound as a chemical ecology signaling molecule, or semiochemical, has not been established in the scientific literature. While its primary characterized function is as an antimicrobial peptide in venom, the broader chemical ecology of Lasioglossum bees and the composition of bee venom in general allow for informed speculation about potential secondary roles.
Semiochemicals are chemicals used for communication, either within a species (pheromones) or between different species (allelochemicals) wikipedia.org. In social insects, chemical communication is fundamental to regulating social behavior. For instance, some species of Lasioglossum are known to use chemical cues for nestmate recognition and to maintain dominance hierarchies within the colony researchgate.net.
Bee venom itself can contain signaling molecules. Alarm pheromones, for example, are a well-documented component of the venom apparatus in some bee species, such as the honey bee (Apis mellifera) beesfordevelopment.orghoneybeesuite.comperfectbee.com. These volatile compounds are released during a sting and alert other bees to a threat, recruiting them to the location for a collective defensive response wikipedia.orgbeesfordevelopment.org. One study noted the presence of an alarm pheromone component, (Z)-11-eicosen-1-ol, within the venom sac of the Asian hive bee, Apis cerana usda.gov.
While these examples show that venom can have a signaling function, there is currently no direct evidence to suggest that this compound itself acts as a pheromone or any other type of semiochemical. Peptides are generally less volatile than typical airborne signaling molecules, which might limit their role as long-range alarm pheromones. However, they could potentially play a role in close-range or contact-based communication. Given the lack of specific research in this area, the potential for this compound to function as a chemical signaling molecule remains an open question for future investigation.
Advanced Research Applications and Future Directions for Lasioglossin Ll I
Lasioglossin LL-I as a Biochemical Probe for Target Validation
The ability of this compound to interact with and disrupt cellular membranes, a key feature of many antimicrobial peptides, positions it as a potential biochemical probe for target validation. While much of the detailed mechanistic work has been conducted on its close analog, Lasioglossin LL-III, the structural and functional similarities between the Lasioglossin peptides suggest that LL-I could be similarly employed.
Research on Lasioglossin LL-III has indicated that its mechanism of action may not be limited to membrane disruption alone, suggesting the existence of specific intracellular targets. nih.govnih.gov Studies have shown that LL-III can interact with and bind to plasmid DNA, indicating a potential intracellular site of action. nih.gov This interaction is a critical piece of information, as it suggests that Lasioglossin peptides could be used to probe the roles of DNA and other intracellular components in cellular processes.
By modifying this compound with fluorescent tags or other reporter molecules, researchers could visualize its journey into the cell and its interactions with specific subcellular compartments and macromolecules. This would allow for the validation of new drug targets and the elucidation of complex cellular pathways. For instance, a fluorescently labeled LL-I could be used to track its localization within bacterial or cancer cells, providing insights into its uptake mechanisms and intracellular fate. The intrinsic fluorescence of the tryptophan residue at the N-terminus of Lasioglossin peptides has already been utilized to study their binding to model membranes. nih.gov
Table 1: Potential Applications of this compound as a Biochemical Probe
| Application Area | Description | Potential Insights |
| Target Identification and Validation | Using labeled LL-I to identify binding partners within cells. | Discovery of novel therapeutic targets for antimicrobial and anticancer drugs. |
| Membrane Interaction Studies | Investigating the specifics of LL-I's interaction with different lipid bilayers. | Understanding the mechanisms of membrane disruption and selectivity. |
| Intracellular Trafficking | Tracking the movement of LL-I within live cells. | Elucidating pathways of peptide uptake and intracellular localization. |
| DNA Interaction Analysis | Studying the binding of LL-I to nucleic acids. | Exploring the role of DNA as a target for antimicrobial peptides. |
Integration of this compound into Biomaterials and Surface Modifications for Research Tools
The immobilization of antimicrobial peptides onto surfaces is a promising strategy for creating materials that resist bacterial colonization and biofilm formation. researchgate.netnih.gov While specific research on the integration of this compound into biomaterials is still emerging, studies on Lasioglossin LL-III provide a strong proof-of-concept for this application.
Lasioglossin-III has been successfully immobilized on silicon surfaces, demonstrating its potential as an antimicrobial coating. researchgate.net This suggests that this compound could also be tethered to various biomaterials, such as medical implants, catheters, and wound dressings, to create surfaces with potent, localized antimicrobial activity. Such functionalized materials would not only have therapeutic applications but could also serve as valuable research tools.
For instance, surfaces coated with this compound could be used in laboratory settings to study the initial stages of bacterial adhesion and biofilm formation in a controlled manner. By varying the density and orientation of the immobilized peptide, researchers could investigate the molecular requirements for effective antimicrobial surfaces. Furthermore, these surfaces could be used to screen for compounds that inhibit bacterial attachment or enhance the activity of the immobilized peptide.
The development of this compound-functionalized biomaterials could also extend to cell culture applications. Surfaces coated with this peptide could be used to study the responses of mammalian cells to antimicrobial peptides, providing insights into their biocompatibility and potential cytotoxic effects.
High-Throughput Screening Platforms for this compound Analogs
The development of new antimicrobial agents is often hampered by the time-consuming and labor-intensive process of synthesizing and screening individual compounds. High-throughput screening (HTS) platforms offer a powerful solution to this challenge by enabling the rapid evaluation of large libraries of molecules. While specific HTS platforms for this compound analogs have not been detailed in the literature, existing methodologies for other antimicrobial peptides could be readily adapted.
One promising approach involves the use of genetic algorithms to design and screen virtual libraries of peptide analogs. researchgate.net This in silico approach can predict the antimicrobial activity and hemolytic properties of novel sequences, allowing researchers to prioritize the most promising candidates for chemical synthesis and experimental testing.
Another strategy is the use of peptide arrays, where a large number of different peptide sequences are synthesized on a solid support and then screened for their ability to bind to specific targets or inhibit microbial growth. This method allows for the rapid identification of structure-activity relationships and the optimization of peptide sequences for enhanced activity and selectivity.
The development of a dedicated HTS platform for this compound analogs would significantly accelerate the discovery of new antimicrobial and anticancer peptides with improved therapeutic profiles. Such a platform would likely involve a combination of in silico design, automated peptide synthesis, and miniaturized biological assays.
Exploration of Undiscovered Biological Activities of this compound and its Variants
While the antimicrobial and anticancer activities of Lasioglossin peptides are well-documented, it is likely that these molecules possess other, as-yet-undiscovered biological functions. nih.gov The venom of the eusocial bee Lasioglossum laticeps is a complex mixture of bioactive compounds, and it is plausible that the Lasioglossin peptides have evolved to perform multiple roles.
One area of active investigation is the potential antiviral activity of this compound. An in silico study has suggested that Lasioglossin-I may inhibit the binding of the SARS-CoV-2 spike protein to the ACE2 receptor, hinting at a possible role in combating viral infections. Further experimental validation is needed to confirm this intriguing possibility.
The exploration of the biological activities of this compound and its variants could also extend to their effects on the immune system. Many antimicrobial peptides have been shown to possess immunomodulatory properties, and it is possible that this compound could influence inflammatory responses or other aspects of the host immune system.
Furthermore, the study of this compound variants with altered amino acid sequences could reveal novel activities. For example, substitutions at key positions in the peptide sequence could enhance its specificity for certain cell types or uncover entirely new biological functions. The creation and screening of this compound analog libraries will be a crucial step in this exploratory process.
Systems Biology Approaches to this compound Research
Systems biology, which aims to understand the complex interactions within biological systems, offers a powerful framework for studying the multifaceted activities of this compound. By integrating data from genomics, proteomics, and metabolomics with computational modeling, researchers can gain a more holistic understanding of how this peptide affects cells at a systems level.
Molecular dynamics simulations have already been used to study the interactions of Lasioglossin-III with model cell membranes, providing valuable insights into its mechanism of action. ul.ieacs.org Similar computational approaches could be applied to this compound to predict its structure, dynamics, and interactions with various cellular components. These in silico studies can guide experimental work and help to formulate new hypotheses about the peptide's function.
By taking a systems-level perspective, researchers can move beyond a reductionist view of this compound's activity and begin to understand its broader impact on cellular physiology. This will be essential for both elucidating its fundamental mechanisms of action and for developing it into a safe and effective therapeutic agent.
Challenges and Opportunities in this compound Research
Despite its promising therapeutic and research potential, the development of this compound faces several challenges that are common to peptide-based drugs. nih.govfrontiersin.orgnih.govconceptlifesciences.com These include issues related to its stability, delivery, and potential for immunogenicity. Peptides are often susceptible to degradation by proteases, which can limit their in vivo efficacy. conceptlifesciences.com Furthermore, their delivery to specific sites of action within the body can be challenging.
However, these challenges also present opportunities for innovation. Researchers are actively developing strategies to improve the stability of peptides, such as by incorporating unnatural amino acids or by cyclizing the peptide backbone. Novel drug delivery systems, such as nanoparticles and hydrogels, are also being explored to enhance the delivery and release of peptide therapeutics.
Another key opportunity is the investigation of combination therapies. This compound could be used in conjunction with conventional antibiotics or chemotherapeutic agents to enhance their efficacy and overcome drug resistance.
Q & A
Basic Research Questions
Q. What methodologies are standard for assessing Lasioglossin LL-I’s antimicrobial activity against Gram-positive and Gram-negative bacteria?
- Methodological Answer : The minimum inhibitory concentration (MIC) assay is widely used to quantify antimicrobial efficacy. For Gram-positive Micrococcus luteus, this compound exhibits an MIC of ~4 μM, while its activity against Gram-negative bacteria requires further characterization. Cytotoxicity is evaluated via LC50 values (e.g., ~45 μM for human T2 cells) using cell viability assays like MTT or flow cytometry. Researchers should include positive controls (e.g., polymyxin B) and validate results across biological replicates to account for batch variability .
Q. How is the secondary structure of this compound characterized in different solvent environments?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy and X-ray fiber diffraction are primary tools. In aqueous buffers, this compound adopts a disordered conformation, while lipid interactions shift FTIR spectra toward α-helical/random coil signatures. In D2O, mixed α/β and disordered structures are observed, suggesting environmental sensitivity. X-ray diffraction reveals cross-β amyloid-like fibrils (4.7 Å spacing) as a minor polymorph, requiring corroboration with circular dichroism (CD) to resolve structural ambiguities .
Q. What protocols are recommended for recombinant production of this compound in E. coli systems?
- Methodological Answer : The pET expression system with a C-terminal polyhistidine tag enables periplasmic secretion in E. coli, simplifying purification via Ni²⁺ affinity chromatography. Key steps include codon optimization, induction with IPTG (0.5–1 mM), and osmotic shock for periplasmic extraction. Average yields reach 0.7 g/L, but host toxicity necessitates titration of induction duration (4–6 hours). Validate peptide integrity using MALDI-TOF MS and functional assays to confirm antimicrobial activity post-purification .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s structural data obtained from X-ray diffraction and FTIR spectroscopy?
- Methodological Answer : Discrepancies arise from heterogeneous fibril populations. Use in situ cryo-electron microscopy (cryo-EM) to resolve coexisting α-helical and β-sheet conformers at near-atomic resolution. Molecular dynamics simulations can model solvent-dependent conformational shifts, while hydrogen-deuterium exchange mass spectrometry (HDX-MS) identifies dynamic regions. Cross-validate with solid-state NMR to assign secondary structures in fibrillar states .
Q. What experimental approaches are used to investigate the mechanism of this compound’s selective cytotoxicity against cancer cells versus human cells?
- Methodological Answer : Compare membrane lipid composition (e.g., phosphatidylserine exposure in cancer cells) via lipidomics. Use surface plasmon resonance (SPR) to measure peptide binding affinity to synthetic lipid bilayers mimicking cancerous vs. healthy membranes. Conduct patch-clamp electrophysiology to assess pore-forming activity. For intracellular targets, employ RNA-seq to identify dysregulated pathways (e.g., apoptosis) in treated PC-12 vs. T2 cells .
Q. What strategies optimize the yield and purity of recombinant this compound while minimizing host cell toxicity?
- Methodological Answer : Use auto-induction media with gradual lactose titration to reduce metabolic stress. Co-express chaperones (e.g., GroEL/GroES) to improve folding. Replace the T7 promoter with a weaker promoter (e.g., pBAD) for controlled expression. Employ fusion tags (e.g., SUMO) that enhance solubility and are cleavable by TEV protease. Monitor toxicity via growth curves and ATP-based viability assays during optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
